molecular formula C11H9F2NO B13553865 1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile

1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile

Cat. No.: B13553865
M. Wt: 209.19 g/mol
InChI Key: NIAFCVFAGATACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H9F2NO It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-(difluoromethoxy)benzyl bromide with a cyclopropane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, NaBr), amines (e.g., NH3, RNH2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, amine derivatives

Scientific Research Applications

1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features may contribute to its efficacy and selectivity in targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group and the cyclopropane ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(2-(Trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    1-(2-(Methoxy)phenyl)cyclopropane-1-carbonitrile: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.

    1-(2-(Chloromethoxy)phenyl)cyclopropane-1-carbonitrile: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

1-[2-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9F2NO/c12-10(13)15-9-4-2-1-3-8(9)11(7-14)5-6-11/h1-4,10H,5-6H2

InChI Key

NIAFCVFAGATACA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=CC=C2OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.